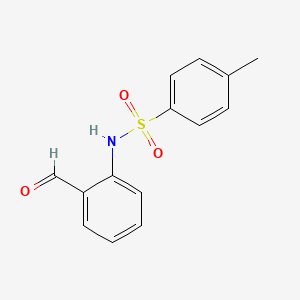

N-(2-formylphenyl)-4-methylbenzenesulfonamide

概要

説明

N-(2-formylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a formyl group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety. The presence of both formyl and sulfonamide groups makes this compound an interesting subject for various chemical reactions and applications.

作用機序

Target of Action

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a biochemical used in proteomics research

Mode of Action

It is known that indole derivatives, which share a similar structure, have diverse biological and clinical applications . They are important types of molecules and natural products and play a main role in cell biology .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Indole derivatives, which share a similar structure, are known to have diverse biological activities .

Action Environment

It is known that the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is successful due to its exceptionally mild and functional group tolerant reaction conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide typically involves the condensation of anthranilic aldehydes with (2-aryl)ethenesulfonyl chlorides. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(2-formylphenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

Oxidation: The major product is N-(2-carboxyphenyl)-4-methylbenzenesulfonamide.

Reduction: The major product is N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.

Substitution: The products vary depending on the nucleophile used, resulting in different substituted sulfonamides.

科学的研究の応用

Medicinal Chemistry Applications

N-(2-formylphenyl)-4-methylbenzenesulfonamide has been investigated for its potential therapeutic applications, particularly in the development of antihypertensive agents. A notable study demonstrated its utility as an intermediate in the synthesis of saprisartan, a medication used to treat hypertension and heart failure. The compound was involved in a one-pot reaction that simplified the synthesis process compared to traditional multi-step methods, yielding critical intermediates efficiently .

Case Study: Synthesis of Saprisartan

- Objective : To synthesize saprisartan using this compound.

- Method : A one-pot O-alkylation followed by arylogous nitroaldol condensation.

- Outcome : Achieved high yields of intermediates necessary for saprisartan production, significantly reducing the number of steps required in traditional methods .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic structures. Its reactivity allows it to participate in various reactions, including heterocycloaddition and nitroaldol reactions.

Heterocycloaddition Reactions

Recent studies have reported the use of this compound in organocatalytic atroposelective heterocycloaddition reactions. This application leads to the formation of axially chiral 2-arylquinolines, which are valuable for their biological activities .

| Reaction Type | Product Type | Yield |

|---|---|---|

| Heterocycloaddition | 2-Arylquinolines | 89% |

| Nitroaldol Reaction | Benzofuran Derivatives | 63% |

Material Science Applications

In material science, this compound has been explored for its potential to create functional materials with specific properties. Its sulfonamide group enhances solubility and interaction with various substrates, making it useful in polymer chemistry and the development of coatings.

Case Study: Functional Materials Development

- Objective : To assess the suitability of this compound in creating polymeric materials.

- Method : Incorporation into polymer matrices to enhance thermal stability and mechanical properties.

- Outcome : Resulted in improved performance characteristics compared to traditional polymers without this compound .

Summary of Findings

The applications of this compound extend across multiple disciplines, showcasing its versatility:

- Medicinal Chemistry : Key intermediate in synthesizing drugs like saprisartan.

- Organic Synthesis : Valuable reagent for producing complex heterocycles.

- Material Science : Enhances properties of polymers and coatings.

This compound represents a significant tool in contemporary synthetic chemistry, with ongoing research likely to unveil further applications and improvements in synthetic methodologies.

類似化合物との比較

Similar Compounds

- N-(2-formylphenyl)-N-methylcinnamamide

- N-(2-formylphenyl)-benzenesulfonamide

- N-(2-formylphenyl)-naphthalene-2-sulfonamide

Uniqueness

N-(2-formylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Compared to similar compounds, it offers a distinct set of properties that can be exploited for different applications in chemistry, biology, and medicine.

生物活性

N-(2-formylphenyl)-4-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

The compound features a formyl group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety. The sulfonamide group is particularly significant due to its established antibacterial properties, making this compound a candidate for antibiotic development .

Target of Action

This compound primarily interacts with various biological targets through its sulfonamide functional group. This interaction is crucial in inhibiting bacterial growth and can also influence other biochemical pathways.

Mode of Action

The compound exhibits mechanisms similar to those of other indole derivatives, which are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The sulfonamide moiety facilitates interactions with enzymes involved in these pathways, potentially leading to therapeutic effects against various diseases .

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. It has been shown to potentiate the activity of conventional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies revealed that this compound could lower the minimal inhibitory concentration (MIC) of oxacillin against MRSA strains by up to 128-fold .

Antitumor Activity

Sulfonamides have been investigated for their antitumor effects. Compounds structurally related to this compound have been shown to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis. The potential for this compound to exhibit similar antitumor properties warrants further investigation .

Other Biological Activities

Additionally, the compound may possess antioxidant and anti-inflammatory properties, contributing to its overall therapeutic profile. The presence of both formyl and sulfonamide groups allows it to interact with multiple biological targets simultaneously .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- Antibacterial Potentiation : A study focused on the cinnamamide family revealed that this compound could enhance the efficacy of β-lactam antibiotics against MRSA by interfering with resistance mechanisms .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the structure of related compounds can significantly affect their antibacterial potency. This highlights the importance of structural optimization in developing new therapeutic agents .

- Inhibitory Properties : Investigations into the inhibitory effects on carbonic anhydrases have demonstrated that sulfonamides can serve as effective inhibitors in cancer treatment strategies, suggesting that this compound may also have similar applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(2-formylphenyl)-N-methylcinnamamide | Antibacterial potentiation | Enhances β-lactam efficacy |

| N-(2-formylphenyl)-benzenesulfonamide | Antitumor activity | Structural similarity to known antitumor agents |

| N-(2-formylphenyl)-naphthalene-2-sulfonamide | Antimicrobial properties | Potential for broader spectrum activity |

特性

IUPAC Name |

N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQGABDYGHEFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298010 | |

| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-65-4 | |

| Record name | N-(2-Formylphenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 120186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6590-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。